

Calculating response factors using GSK LSD1-d4 internal standard

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Compound of Interest

Compound Name: GSK LSD1 Dihydrochloride-d4

Cat. No.: B1154586

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Application Note: Quantitative Bioanalysis of GSK2879552 (GSK-LSD1) using Deuterated Internal Standard (d4-IS)

Abstract

This application note details the protocol for the precise quantification of GSK2879552 (a potent, irreversible LSD1/KDM1A inhibitor) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, GSK2879552-d4, to correct for matrix effects, extraction efficiency, and ionization variability. We provide a rigorous framework for calculating Response Factors (RF) and Relative Response Factors (RRF), ensuring compliance with FDA M10 Bioanalytical Method Validation guidelines.

Introduction

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic modulator implicated in acute myeloid leukemia (AML) and small cell lung cancer (SCLC). GSK2879552 is a mechanism-based irreversible inhibitor of LSD1 with a phenylcyclopropylamine core.^[1]

Accurate pharmacokinetic (PK) profiling of GSK2879552 requires a robust bioanalytical assay. While external calibration is possible, it fails to account for the suppression or enhancement of ionization caused by the biological matrix (plasma/tumor homogenate). The use of GSK2879552-d4, where four hydrogen atoms are replaced by deuterium, provides an ideal Internal Standard (IS). It co-elutes with the analyte, experiencing the exact same matrix environment, yet is spectrally distinct by +4 Da.

Theoretical Framework: Response Factors

In quantitative LC-MS/MS, we rarely use absolute "Response Factors" for final quantification due to instrument drift. Instead, we rely on the Relative Response Factor (RRF) derived from a calibration curve.

Definitions

- Response Factor (RF): The ratio of the detector signal (Peak Area) to the analyte concentration.^[2]

Limitation: Varies with injection volume and instrument sensitivity.

- Relative Response Factor (RRF): The ratio of the Analyte's RF to the Internal Standard's RF. ^[2] This effectively cancels out variables that affect both compounds equally (e.g., injection error, matrix suppression).

The Calibration Logic

We plot the Area Ratio (

) against the Concentration Ratio (

).

Where:

- ^[2]
- (Slope)

RRF

- (Intercept)

Background noise (should be near zero)

Experimental Protocol

Materials & Reagents

Reagent	Specification
Analyte	GSK2879552 (C ₂₃ H ₂₈ N ₂ O ₂ , MW 364.[1][3]48)
Internal Standard	GSK2879552-d4 (MW ~368.50)
Matrix	Drug-free Plasma (K2EDTA or Heparin)
Solvents	LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA)

Solution Preparation

- Stock Solutions: Dissolve GSK2879552 and GSK2879552-d4 separately in DMSO to 1 mg/mL. Store at -80°C.
- Working Standard (WS): Serially dilute Analyte Stock in 50:50 ACN:H₂O to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
- IS Working Solution (ISWS): Dilute d4-Stock in ACN to a fixed concentration (e.g., 50 ng/mL). Note: This solution is used for protein precipitation.

Sample Processing (Protein Precipitation)

- Aliquot 50 µL of plasma sample (or standard) into a 96-well plate.
- Add 200 µL of IS Working Solution (ACN containing GSK2879552-d4).
 - Mechanism:[4] ACN precipitates plasma proteins while the IS is introduced simultaneously to track recovery.
- Vortex aggressively for 5 minutes.

- Centrifuge at 4,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of supernatant to a fresh plate.
- Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

- Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B (0-0.5 min)
95% B (2.5 min)
Hold (3.5 min)
Re-equilibrate.
- Ionization: ESI Positive Mode.

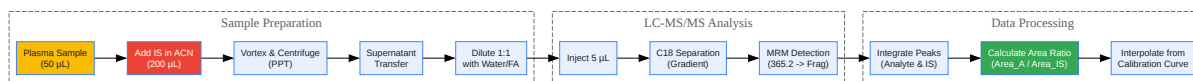
MRM Transitions (Example - Must Optimize on Instrument):

Compound	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
GSK2879552	365.2 [M+H] ⁺	Fragment X	Optimized	Optimized

| GSK2879552-d4| 369.2 [M+H]⁺ | Fragment X+d4| Optimized | Optimized |

> Expert Insight: Ensure the product ion selected for the IS retains the deuterium label. If the d4 label is on a part of the molecule lost during fragmentation, the IS and Analyte will share the same product mass, leading to "cross-talk" if chromatographic separation is not perfect.

Workflow Visualization



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Figure 1: Step-by-step bioanalytical workflow for GSK2879552 quantification using protein precipitation.

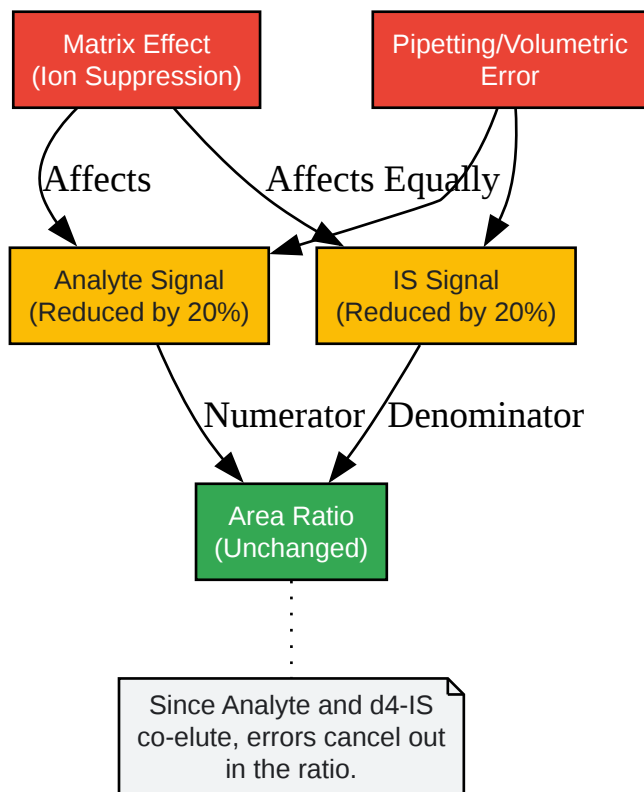
Calculation & Data Analysis

The Mathematical Model

Do not calculate RRF for every single sample. Instead, use the Weighted Linear Regression (weighting) of the calibration standards.

- Tabulate Data: For each calibration standard ():
 - Regression: Fit the data to using least squares with weighting.
 - Slope (): Represents the sensitivity of the assay relative to the IS.
 - Intercept (): Represents background/interference.
- Back-Calculation: For an unknown sample, calculate concentration ():

Logic Diagram: Why RRF Works



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Figure 2: The self-correcting mechanism of using a co-eluting deuterated internal standard.

Critical Validation Parameters (FDA M10)

To ensure the "Trustworthiness" of this protocol, the following must be verified:

- Selectivity: Inject a "Blank" (Matrix only) and a "Zero" (Matrix + IS).
 - Requirement: Response in Blank at analyte retention time must be < 20% of the LLOQ response.
 - Requirement: Response in Zero at analyte retention time must be < 5% of IS response (Checks for IS purity/cross-talk).
- Isotopic Contribution:

- Inject pure Analyte at ULOQ (Upper Limit of Quantitation) and monitor the IS channel.
- Inject pure IS and monitor the Analyte channel.
- Why? High concentrations of Analyte may have naturally occurring isotopes (M+4) that show up in the IS channel. If this exceeds 5% of the IS signal, the method range must be truncated or the mass resolution increased.

References

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